Methyl (3R)-3-amino-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-3-amino-3-methylpentanoate is an organic compound with the molecular formula C7H15NO2. It is a derivative of amino acids and is known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group (-NH2) and a methyl ester group (-COOCH3) attached to a pentane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-3-methylpentanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (3R)-3-amino-3-methylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl (3R)-3-amino-3-methylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-amino-3-methylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-hydroxy-3-methylpentanoate
- Methyl (3R)-3-amino-3-ethylpentanoate
- Methyl (3R)-3-amino-3-methylbutanoate
Uniqueness
Methyl (3R)-3-amino-3-methylpentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-methylpentanoate |
InChI |
InChI=1S/C7H15NO2/c1-4-7(2,8)5-6(9)10-3/h4-5,8H2,1-3H3/t7-/m1/s1 |
InChI Key |
ZQKIEOBCNUGBIS-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@](C)(CC(=O)OC)N |
Canonical SMILES |
CCC(C)(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.